Metaphosphoric acid

Description

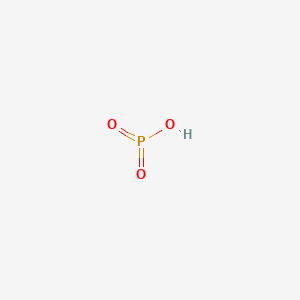

Structure

2D Structure

3D Structure

Properties

InChI |

InChI=1S/HO3P/c1-4(2)3/h(H,1,2,3) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEZVMMHDMIWARA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HPO3, HO3P | |

| Record name | Metaphosphoric acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Metaphosphoric_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13566-25-1 (Parent) | |

| Record name | Metaphosphoric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037267860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10893985 | |

| Record name | Metaphosphoric acid (HPO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

79.980 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Colorless odorless solid; [Merck Eurolab MSDS] | |

| Record name | Metaphosphoric acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Metaphosphoric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15441 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10343-62-1, 37267-86-0 | |

| Record name | Metaphosphoric acid (HPO3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10343-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metaphosphoric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010343621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metaphosphoric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037267860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metaphosphoric acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Metaphosphoric acid (HPO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metaphosphoric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Metaphosphoric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.670 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Studies of Metaphosphoric Acid Formation

Novel Synthetic Routes to Metaphosphoric Acid and its Polymeric Forms

The synthesis of this compound and its various structural isomers is a subject of ongoing research, with methodologies spanning gas-phase, solid-state, and solution-phase techniques.

Gas-Phase Synthesis and Condensation Reactions for this compound Species

In the gas phase, this compound (HPO₃) can be generated through the dehydration of phosphoric acid at high temperatures. allen.in This process involves the elimination of a water molecule from orthophosphoric acid (H₃PO₄). The monomeric HPO₃ is a transient species and can be observed in the gas phase, often as a product of the decomposition of other phosphorus-containing compounds. researchgate.netnih.gov For instance, the fragmentation of certain phosphopeptides in mass spectrometry experiments has been shown to produce gaseous HPO₃. researchgate.netnih.gov The condensation of these gaseous species can lead to the formation of various polymeric forms.

The industrial production of phosphoric acid via the "dry process" involves the combustion of elemental phosphorus to form tetraphosphorus (B14172348) decaoxide (P₄O₁₀), which is then hydrated. wisc.edu While the final product is orthophosphoric acid, the initial reaction of P₄O₁₀ with a limited amount of water can be considered a gas-phase route to this compound species.

Solid-State Precursor Transformations Leading to this compound

The thermal dehydration of solid phosphate (B84403) compounds is a common and scalable method for producing metaphosphates. researchgate.net When orthophosphoric acid is heated, it undergoes condensation, losing water to form pyrophosphoric acid and subsequently, upon further heating above 300°C, a glassy solid known as this compound. chemicalbook.comresearchgate.net This solid is a mixture of cyclic and long-chain polyphosphates.

The thermal decomposition of various phosphate salts, such as monocalcium phosphate (Ca(H₂PO₄)₂) and ammonium (B1175870) phosphates, also yields metaphosphates. acs.org For example, heating ammonium dihydrogen phosphate ([NH₄]H₂PO₄) in the presence of urea (B33335) at 120°C leads to the formation of various polyphosphates, with ammonium hexacyclophosphate being a principal product. The investigation of CaHPO₄ annealing at different temperatures has shown its progressive transformation into Ca₂P₂O₇, indicating the condensation of HPO₄²⁻ anions. researchgate.net These solid-state transformations are crucial in the preparation of materials like glasses, catalysts, and flame retardants. researchgate.net

| Precursor | Product(s) | Conditions | Reference(s) |

| Orthophosphoric Acid (H₃PO₄) | This compound (glassy solid) | Heating above 300°C | chemicalbook.comresearchgate.net |

| Ammonium Dihydrogen Phosphate ([NH₄]H₂PO₄) with Urea | Ammonium Hexacyclophosphate, Polyphosphates | 120°C | |

| Monocalcium Phosphate (Ca(H₂PO₄)₂) | Acid Pyro- and Metaphosphates | Thermal Decomposition | acs.org |

| Calcium Hydrogen Phosphate (CaHPO₄) | Calcium Pyrophosphate (Ca₂P₂O₇) | Annealing at increasing temperatures | researchgate.net |

Solution-Phase Routes and Solvent Effects on this compound Oligomerization

In aqueous solutions, the condensation of phosphoric acid to form pyrophosphoric acid and higher oligomers is an equilibrium process influenced by concentration and temperature. sciendo.comwikipedia.org However, the isolation of specific this compound oligomers from aqueous media is challenging due to hydrolysis. mit.edu

Recent advances have utilized aprotic media to study the chemistry of metaphosphate acids. mit.edu By using bulky cations like bis(triphenylphosphine)iminium (PPN⁺) to solubilize metaphosphates in organic solvents, researchers have been able to isolate and characterize various metaphosphate acids. mit.edu These studies have revealed that the structure of these acids is heavily influenced by hydrogen bonding, which in turn is affected by the degree of protonation and the solvent environment. mit.edu

The formation of pyrophosphates and larger polyphosphates has also been observed in the sub-equimolar hydrolysis of organophosphates like diethyl chlorophosphate (DECP) in the absence of a bulk solvent. osti.gov The distribution of the resulting polyphosphate species was found to be strongly dependent on the water concentration and reaction temperature. osti.gov

Mechanistic Elucidation of this compound Formation Pathways

Understanding the mechanisms of this compound formation is critical for controlling the synthesis of specific polyphosphate structures. This involves studying the kinetics of the reactions and monitoring the intermediates formed during the process.

Reaction Kinetics and Transition State Analysis in this compound Generation

Kinetic studies on the dehydration of phosphoric acid and its derivatives provide insights into the energy barriers and transition states of metaphosphate formation. Density functional theory (DFT) calculations have been employed to investigate the transition states for the dehydration of alcohols catalyzed by acids like phosphoric acid, which can serve as a model for the initial steps of phosphoric acid self-condensation. rsc.org Such studies have shown that the activation barrier for dehydration can be significantly influenced by the catalyst and the substrate structure. osti.gov

The fragmentation of α-hydroxyiminobenzylphosphonic acid to form this compound esters has been shown to be acid-catalyzed, with the reaction rate slowing down around pH 3. researchgate.net Computational studies on the hydrolysis of phosphate esters, a reverse reaction to condensation, have provided detailed information on the free energies of formation for pentacoordinate intermediates and monomeric metaphosphate. colab.ws These theoretical models help in understanding the stability and reactivity of key intermediates in both the formation and breakdown of phosphoric acid derivatives.

In Situ Spectroscopic Monitoring of Intermediates in this compound Synthesis

The use of in situ spectroscopic techniques has been invaluable in monitoring the formation of this compound and its intermediates in real-time. Thermo-Raman spectroscopy has been effectively used to monitor the thermal dehydration and condensation of sodium dihydrogen phosphate and disodium (B8443419) hydrogen phosphate dodecahydrate. researchgate.netcapes.gov.br These studies allow for the identification of various hydrated forms and the subsequent formation of pyrophosphates as a function of temperature. capes.gov.br

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for studying phosphate condensation reactions. It has been used to follow the pyrolysis of ammonium phosphates in the presence of urea, identifying the formation of di- and triphosphates as intermediates leading to cyclic metaphosphates. Similarly, ³¹P MAS-NMR has been used to characterize the transformation of CaHPO₄ upon annealing, showing the progressive conversion of HPO₄²⁻ anions into P₂O₇⁴⁻. researchgate.net In situ monitoring of the mechanochemical synthesis of metal phosphonates using synchrotron-based techniques has also provided insights into the reaction pathways, revealing direct conversion from starting materials to products. nih.govnih.gov

| Technique | System Studied | Key Findings | Reference(s) |

| Thermo-Raman Spectroscopy | Thermal dehydration of NaH₂PO₄ and Na₂HPO₄·12H₂O | Identification of hydrated intermediates and pyrophosphate formation | researchgate.netcapes.gov.br |

| ³¹P NMR Spectroscopy | Pyrolysis of ammonium phosphates with urea | Detection of di- and triphosphate intermediates | |

| ³¹P MAS-NMR Spectroscopy | Annealing of CaHPO₄ | Progressive condensation of HPO₄²⁻ to P₂O₇⁴⁻ | researchgate.net |

| In situ Synchrotron PXRD | Mechanochemical synthesis of metal phosphonates | Real-time monitoring of phase transformations | nih.govnih.gov |

Computational Modeling of Synthetic Pathways and Energetics for this compound

Computational chemistry has emerged as a powerful tool for elucidating the complex reaction mechanisms and energetics associated with the formation of this compound (HPO₃). Theoretical studies, primarily focusing on the dehydration of orthophosphoric acid (H₃PO₄), have provided significant insights into the thermodynamics and kinetics of this transformation. These computational approaches allow for the examination of transient species and transition states that are often difficult to characterize experimentally.

High-level ab initio and density functional theory (DFT) methods are commonly employed to model the synthetic pathways of this compound. acs.org Theoretical investigations have explored the dehydration of phosphoric acid, a key route to this compound. The reverse reaction, the hydration of this compound to yield phosphoric acid, has been studied computationally to understand the energetics involved. The experimental enthalpy for the dehydration of H₃PO₄ to HPO₃ in an aqueous solution has been measured to be 134 ± 8 kJ mol⁻¹. ulpgc.es

Computational studies using Møller–Plesset perturbation theory (MP2) with Pople's 6-31+G(d,p) basis set have been instrumental in analyzing the hydration/dehydration process. ulpgc.esresearchgate.net These studies often incorporate the Polarizable Continuum Model (PCM) to account for the effects of bulk water solvation. ulpgc.esresearchgate.net The calculated reaction energy for the transformation of HPO₃ and water molecules into phosphoric acid is reported to be between 126 and 153 kJ mol⁻¹, which shows reasonable agreement with the experimental value for the reverse dehydration reaction. ulpgc.es

The role of water molecules in the reaction mechanism has been a central focus of these computational models. The inclusion of explicit water molecules in the calculations has been shown to have a significant impact on the reaction barrier. For instance, the presence of more than one water molecule can lead to cooperative effects that lower the reaction barrier by approximately 50 kJ mol⁻¹. researchgate.net Theoretical studies have also investigated the dehydration of the protonated form of orthophosphoric acid. The proton affinity of this compound has been calculated at the G2(MP2) computational level to be 712 kJ mol⁻¹. ulpgc.es

The formation of the metaphosphate ion (PO₃⁻), a related species, has been studied as part of the dissociative mechanism in the hydrolysis of methyl phosphate anion, indicating its potential role as an intermediate in related reactions. acs.org

The table below summarizes key energetic data from computational studies on the formation of this compound via the dehydration of phosphoric acid.

| Parameter | Computational Method/Level of Theory | Value | Reference |

| Experimental Dehydration Energy (H₃PO₄ → HPO₃) | Experimental Measurement | 134 ± 8 kJ mol⁻¹ | ulpgc.es |

| Calculated Reaction Energy (HPO₃ + nH₂O → H₃PO₄) | MP2/6-31+G(d,p) with PCM | 126 - 153 kJ mol⁻¹ | ulpgc.es |

| Proton Affinity of HPO₃ | G2(MP2) | 712 kJ mol⁻¹ | ulpgc.es |

These computational findings provide a detailed, molecular-level understanding of the energetics and mechanisms of this compound formation, complementing experimental observations.

Chemical Reactivity and Reaction Mechanisms of Metaphosphoric Acid

Acid-Base Equilibria and Proton Transfer Dynamics Involving Metaphosphoric Acid

The acidic nature of this compound governs its interactions in solution and its role in catalytic processes. Understanding its acid-base equilibria is fundamental to predicting its behavior in different chemical environments.

Investigations of Protonation/Deprotonation Events in Varied Solvent Systems

The behavior of acids and bases is profoundly influenced by the solvent in which they are dissolved. stanford.eduresearchgate.net The leveling effect of a solvent like water can limit the measurable strength of strong acids. msu.edu In aqueous solutions, this compound acts as a Brønsted-Lowry acid, readily donating protons. The extent of its dissociation and the resulting pH of the solution are dependent on its concentration. For instance, a 10 g/L aqueous solution of this compound has a pH of 2 at 20°C. carlroth.comlobachemie.com

The solvation of the species involved in the acid-base equilibrium plays a crucial role in determining the acid's strength. researchgate.net Different solvents can lead to significant changes in acid-base strengths. stanford.eduresearchgate.net For example, solvents such as acetic acid, acetonitrile, and nitromethane (B149229) are utilized for studying very strong acids, while weakly acidic solvents like dimethylsulfoxide (DMSO) are used for very weak acids. msu.edu The protonation and deprotonation events of complex molecules can be significantly affected by the solvent, influencing their UV/Vis spectra and redox potentials. researchgate.net Theoretical studies on the hydration of this compound have shown that the structure of the reactant is highly dependent on the number of water molecules present and the bulk solvent effect. researchgate.netulpgc.es

Role of this compound as a Brønsted Acid Catalyst in Organic Transformation Mechanisms

This compound serves as an effective Brønsted acid catalyst in a variety of organic reactions. cfmot.de A Brønsted acid donates a proton to a reactant, thereby accelerating the reaction rate. wikipedia.org This catalytic activity is a cornerstone of its utility in organic synthesis. cfmot.de

One prominent example is its use in esterification reactions, where it catalyzes the formation of esters from carboxylic acids and alcohols. cfmot.de In such reactions, the acid protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the alcohol. wikipedia.org this compound and its derivatives have also been found to be efficient and recyclable catalysts for the synthesis of 1,8-dioxooctahydroxanthene derivatives. researchgate.net

The catalytic efficiency of polyphosphoric acids, a category that includes this compound, can be influenced by the distribution of phosphoric acid oligomers. tandfonline.com Higher degrees of condensed phosphoric acid oligomers have been shown to enhance catalytic activity in certain systems. tandfonline.com Mechanistic investigations into Brønsted acid-catalyzed reactions often reveal a stepwise process, such as the initial addition of a nucleophile to an electrophilic species, followed by an intramolecular reaction. chemrxiv.org

Hydrolytic Stability and Degradation Pathways of this compound

The stability of this compound in the presence of water is a critical factor in its storage and application. Its tendency to hydrolyze to other forms of phosphoric acid influences its effectiveness in various contexts.

Kinetics and Mechanism of Hydrolysis in Aqueous and Non-Aqueous Systems

In aqueous solutions, this compound undergoes hydrolysis, gradually breaking down into smaller phosphoric acid units. jst.go.jp The process involves the cleavage of P-O-P bonds. When dissolved in water, this compound initially forms a mixture of various phosphoric acids, including orthophosphoric acid, pyrophosphoric acid, and longer-chain polyphosphoric acids. jst.go.jp Over time, these higher-order acids hydrolyze to simpler forms, eventually yielding orthophosphoric acid as the final product. jst.go.jp

The rate of this hydrolysis is influenced by several factors. For instance, the hydrolysis of certain phosphate (B84403) esters follows pseudo-first-order kinetics. researchgate.net Theoretical studies on the hydration of this compound indicate that the presence of multiple water molecules has a significant cooperative effect, lowering the energy barrier for the reaction. researchgate.netulpgc.es The mechanism of hydrolysis can involve different pathways, including unimolecular and bimolecular processes, depending on the specific reactants and conditions. researchgate.net

Influence of Reaction Conditions on this compound's Decomposition Pathways

Several environmental factors can affect the rate and pathway of this compound decomposition. Temperature is a key variable; for example, preparing solutions at or below 10°C can suppress the full hydrolysis to orthophosphoric acid. The pH of the solution also plays a significant role in the stability of related phosphate compounds, with degradation rates often being pH-dependent. researchgate.netresearchgate.net

The presence of other chemical species can also influence decomposition. For instance, the rate of degradation of this compound is considerably faster in a mixed solution containing ascorbic acid and a metallic ion compared to a solution of this compound alone. jst.go.jpresearchgate.net This highlights the complex interplay of factors that can affect the stability of this compound in practical applications.

Enzymatic Hydrolysis and Biochemical Transformations of this compound Analogues

In biological systems, the hydrolysis of polyphosphates, which are analogues of this compound, is often catalyzed by enzymes. wikipedia.org Exopolyphosphatases (PPX) are a class of enzymes that specifically catalyze the hydrolysis of inorganic polyphosphates by processively cleaving terminal orthophosphate units. wikipedia.org This enzymatic action is crucial for the metabolism of polyphosphates within cells. wikipedia.org

The mechanism of enzymatic hydrolysis can be quite specific. For instance, some phosphatases hydrolyze linear polyphosphates via a "terminal-only" degradation pathway, where orthophosphate molecules are produced one by one from the ends of the polyphosphate chain. researchgate.netacs.org The rate of this enzymatic hydrolysis can be influenced by factors such as the concentration of the polyphosphate chains but may be independent of the total chain length. acs.org

Enzymatic hydrolysis of polyphosphates can be intentionally blocked in analytical procedures. For example, trichloroacetic acid (TCA) can be used to denature the enzymes that hydrolyze polyphosphates, thereby preserving the sample for analysis. scientific.net Furthermore, the study of the hydrolysis of nucleoside phosphoramidates, which are structurally related to this compound analogues, reveals that the kinetics and mechanism of hydrolysis are highly dependent on the specific molecular structure. researchgate.net

Complexation and Coordination Chemistry of this compound

This compound and its corresponding anions, metaphosphates, are effective chelating agents, readily forming complexes with a variety of metal ions. researchgate.net This ability stems from the presence of multiple oxygen donor atoms within their cyclic or polymeric structures, which can coordinate with metal centers.

Ligand Binding Studies with Metal Ions and Formation of Coordination Polymers

Metaphosphates are known to bind with a range of metal ions, a property that has been explored in various contexts, including analytical chemistry and the study of biological systems. cymitquimica.comlibretexts.org The interaction between metaphosphates and metal ions can lead to the formation of coordination polymers, which are extended structures where metal ions are bridged by the metaphosphate ligands.

The formation of these coordination polymers is influenced by several factors, including the concentration of the reactants, the pH of the solution, and the nature of the metal ion and the metaphosphate species (cyclic or linear). For instance, in the extraction of trivalent lanthanide ions with diesters of phosphoric acid, a coordination polymer phase, often referred to as a "third phase," is formed. nih.gov Structural studies suggest that this phase consists of linear chains where lanthanide ions are connected by three O-P-O bridges, forming a bottlebrush-like architecture. nih.gov

The binding of metaphosphates to metal ions is not limited to lanthanides. They also form complexes with other metal ions, and the resulting structures can be quite diverse. For example, a coordination polymer has been synthesized using a ferrocene-based ligand with phosphinic groups and samarium(III), showcasing the versatility of phosphorus-based ligands in forming extended networks. mdpi.com

Chelation Effects and Thermodynamic Parameters of this compound-Metal Complexes

The chelation effect of metaphosphates is a key aspect of their coordination chemistry. This effect refers to the enhanced stability of a complex formed by a multidentate ligand (like a metaphosphate) compared to a complex with a similar set of monodentate ligands. This increased stability is due to favorable thermodynamic factors.

The thermodynamic parameters, such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), provide insights into the spontaneity and nature of the complexation reaction. While specific thermodynamic data for this compound-metal complexes are not extensively detailed in the provided search results, general principles of coordination chemistry apply. The formation of chelate rings typically leads to a significant increase in entropy, which contributes to a more negative (more favorable) Gibbs free energy of formation.

Studies on related phosphate compounds can offer some parallels. For instance, the complexation of f-elements with certain ligands demonstrates differences in binding modes between 4f (lanthanides) and 5f (actinides) elements, highlighting the nuanced nature of these interactions. researchgate.net The stability of metal complexes with polyphosphate ligands is also influenced by the ionic strength and the presence of other cations in the solution, such as in seawater. tandfonline.com

| Parameter | Significance in Complexation |

| Gibbs Free Energy (ΔG) | A negative value indicates a spontaneous complexation reaction. |

| Enthalpy (ΔH) | Represents the heat change during complex formation. A negative value (exothermic) is generally favorable. |

| Entropy (ΔS) | Reflects the change in disorder. A positive value, often seen in chelation, indicates increased disorder and is a driving force for complexation. |

Redox Chemistry and Electron Transfer Processes Involving this compound

The redox chemistry of this compound is primarily dictated by the oxidation state of the phosphorus atom.

Electrochemical Behavior and Oxidation/Reduction Potentials of this compound Species

In this compound (HPO₃) and its corresponding metaphosphate anions, the phosphorus atom is in its highest possible oxidation state of +5. quora.comvaia.com Consequently, it cannot be further oxidized and therefore does not act as a reducing agent. quora.comvaia.com

Interactions with Specific Oxidizing and Reducing Agents in Reaction Systems

Given that the phosphorus in this compound is in its highest oxidation state, it is generally unreactive towards oxidizing agents under normal conditions.

Conversely, this compound can be reduced under strong reducing conditions. For example, it can be reduced by carbon at high temperatures to form elemental phosphorus. melscience.com The reaction with certain metals may lead to the liberation of hydrogen gas, which is a typical reaction of an acid with a metal rather than a specific redox reaction involving the phosphate group. sciencemadness.org

This compound can also participate in reactions where it acts as a medium or its derivatives are involved in redox processes. For instance, in the study of L-ascorbic acid oxidation in dough, this compound is used to extract and stabilize the ascorbic acid, preventing its further oxidation during analysis. cerealsgrains.org This highlights its utility in controlling redox reactions in complex systems.

Organic Reactions Catalyzed or Mediated by this compound

This compound serves as a versatile reagent in organic synthesis, primarily acting as a catalyst and a powerful dehydrating agent. sciencemadness.orgdawnscientific.com

Its catalytic activity is particularly notable in reactions such as the synthesis of 1,8-dioxooctahydroxanthene derivatives from the reaction of cyclic β-diketones with aldehydes. dawnscientific.com In this capacity, it facilitates the reaction, leading to the formation of complex chemical structures. dawnscientific.com

As a dehydrating agent, this compound is employed to remove water from various substances. sciencemadness.orgdawnscientific.com This property is a consequence of the high affinity of the P-O-P bonds for water, leading to the hydrolysis of the polyphosphoric acid chain. The dehydrating power of this compound can be quite strong, with its efficacy being dependent on its preparation method. sciencemadness.org It has been considered as a substitute for acetic anhydride (B1165640) in certain syntheses due to its potent dehydrating capabilities. sciencemadness.org

The use of this compound as a catalyst is analogous to the use of other strong acids in organic chemistry, such as sulfuric acid or phosphoric acid itself in reactions like the hydration of ethene to produce ethanol (B145695). libretexts.org

| Reaction Type | Role of this compound | Example |

| Xanthene Synthesis | Catalyst | Formation of 1,8-dioxooctahydroxanthene derivatives. dawnscientific.com |

| Dehydration | Dehydrating Agent | General removal of water from organic compounds. sciencemadness.orgdawnscientific.com |

Condensation and Polymerization Reactions Initiated by this compound

This compound is a powerful dehydrating agent and can initiate or participate in condensation reactions, where two molecules combine with the elimination of a small molecule, such as water. wikidata.org Its utility in this capacity stems from the high affinity of its anhydride structure for water.

A notable example of its role in condensation is the dehydration of concentrated nitric acid to dinitrogen pentoxide. epa.gov In this reaction, phosphorus pentoxide (P₄O₁₀), the anhydride of orthophosphoric acid, removes water from nitric acid, forming this compound as a byproduct. epa.gov

Furthermore, this compound is directly involved in polycondensation reactions, particularly in materials science. During the heat treatment of silica (B1680970) sols, orthophosphoric acid, used as an adhesion promoter, undergoes polycondensation to first transform into chains of this compound. fishersci.ca These polymeric chains then react with surface silanol (B1196071) (Si-OH) groups on colloidal silica particles and the substrate. This subsequent condensation reaction results in the formation of numerous silicon-oxygen-phosphorus (Si-O-P) cross-linkages, creating a stable silicophosphate gel structure. fishersci.ca

Table 1: Examples of Condensation Reactions Involving this compound

| Reaction Type | Reactants | Role of this compound/Precursor | Products |

|---|---|---|---|

| Dehydration | Nitric Acid, Phosphorus Pentoxide | Formed as a byproduct of dehydration | Dinitrogen Pentoxide, This compound |

| Polycondensation | Orthophosphoric Acid, Colloidal Silica (with Si-OH groups) | Intermediate formed from orthophosphoric acid that initiates cross-linking | Silicophosphate Gel (Si-O-P linkages) |

Rearrangement Reactions and Acid-Catalyzed Transformations Utilizing this compound

This compound functions as an effective acid catalyst in various organic transformations, facilitating rearrangements and multicomponent reactions. Its utility as a catalyst is often enhanced when used in combination with other acidic or metallic species.

A key application is its use as a co-catalyst with indium(III) chloride (InCl₃) for the synthesis of 1,8-dioxooctahydroxanthene derivatives. ereztech.com This transformation involves the reaction between cyclic β-diketones and various aldehydes. The catalytic system facilitates a cascade of reactions, including Knoevenagel condensation and Michael addition, to construct the xanthene core.

This compound also plays a crucial role in certain rearrangement reactions that proceed via metaphosphate intermediates. In the gas-phase thermolysis of specific alkoxy-substituted dioxaphospholanes, a metaphosphate intermediate is generated. americanelements.com This intermediate undergoes a rearrangement that is mechanistically similar to a Wagner-Meerwein rearrangement. The process involves a 1,2-methyl shift induced by hydrogen abstraction, followed by the elimination of this compound (HPO₃) to yield alkenes as the exclusive products. americanelements.com

Table 2: Examples of Transformations Utilizing this compound

| Transformation Type | Substrates | Catalyst System | Products |

|---|---|---|---|

| Acid-Catalyzed Condensation | Cyclic β-diketones, Aldehydes | This compound , Indium(III) Chloride | 1,8-Dioxooctahydroxanthene derivatives |

| Rearrangement/Elimination | Alkoxytrioxaphospholanes | Heat (Thermolysis) | Alkenes, This compound |

Role of this compound in Phosphorylation and Transphosphorylation Reaction Mechanisms

The transfer of a phosphoryl group is a fundamental reaction in both chemistry and biology. This compound, or more precisely its monomeric form, metaphosphate (PO₃⁻), is a key intermediate in many of these reactions, which can proceed through different mechanisms. fishersci.itereztech.com The two primary mechanisms are the dissociative (Sₙ1-like) and the associative (Sₙ2-like) pathways.

In the dissociative mechanism , the bond between the phosphorus atom and the leaving group breaks first, forming a highly reactive, transient metaphosphate intermediate. fishersci.it This electrophilic intermediate is then captured by a nucleophile (the acceptor molecule). Theoretical studies on the hydrolysis of the methyl phosphate anion have found this dissociative pathway to be more favorable than the associative one. ereztech.com

In the associative mechanism , the nucleophile attacks the phosphorus center concurrently with the departure of the leaving group, proceeding through a pentacoordinated trigonal bipyramidal transition state. fishersci.it

Research has shown that monomeric metaphosphate derivatives are potent phosphorylating agents for alcohols and amines. fishersci.at In enzymatic reactions, such as those catalyzed by kinases, the dissociative pathway involving a metaphosphate intermediate is a significant possibility. For instance, in studies of shikimate kinase, this compound served as an effective mimic of the metaphosphate intermediate. wikipedia.org The observation that the enzyme could achieve catalytic turnover using adenosine (B11128) diphosphate (B83284) (ADP) and this compound in place of adenosine triphosphate (ATP) provides strong support for a dissociative mechanism. wikipedia.org Similarly, in prebiotic chemistry scenarios, transiently formed this compound has been proposed as a key phosphorylating agent for the abiotic synthesis of nucleotides. wikipedia.org

Table 3: Comparison of Phosphoryl Transfer Mechanisms

| Feature | Dissociative (Sₙ1-like) Mechanism | Associative (Sₙ2-like) Mechanism |

|---|---|---|

| Key Intermediate | Transient, electrophilic metaphosphate (PO₃⁻) | Pentacoordinated transition state |

| Bond Breaking/Forming | Stepwise: Leaving group departs first, then nucleophile attacks | Concerted: Nucleophile attacks as leaving group departs |

| Evidence | Favored in methyl phosphate hydrolysis; mimicked by this compound in shikimate kinase studies. ereztech.comwikipedia.org | Characterized by an in-line configuration of reactants. |

| Charge of Intermediate | -1 for metaphosphate. fishersci.it | -3 for trigonal bipyramidal transition state. fishersci.it |

Compound and Substance Information

Table 4: Mentioned Compounds and their PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 3084658 |

| Orthophosphoric acid | 1004 |

| Silicon Dioxide (Silica) | 24261 |

| Nitric Acid | 944 |

| Dinitrogen Pentoxide | 66242 |

| Indium(III) Chloride | 24812 |

| 1,8-Dioxo-octahydroxanthene | 10751299 |

| Alkene | N/A (Class of compounds) |

| Shikimate Kinase | N/A (Enzyme) |

| Adenosine Diphosphate (ADP) | 6022 |

| Adenosine Triphosphate (ATP) | 5957 |

| Methyl Phosphate | 13130 |

Advanced Analytical Methodologies for Detection and Quantification of Metaphosphoric Acid

Chromatographic Separation Techniques for Metaphosphoric Acid Species

Chromatographic techniques are indispensable for separating the complex mixtures of polyphosphates and metaphosphates. These methods provide the foundation for accurate quantification and speciation.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of non-volatile compounds. For analytes lacking a chromophore, such as this compound, derivatization is often necessary to enable detection by UV-Vis or fluorescence detectors. researchgate.netnih.gov Although some HPLC methods have been developed for the analysis of other compounds where this compound is used as a reagent in the mobile phase or for sample preparation, its direct analysis often requires specialized approaches. nih.govcapes.gov.br

Derivatization strategies can enhance the detectability of this compound. For instance, post-column derivatization with a reagent that reacts with the phosphate (B84403) moiety to produce a colored or fluorescent compound can be employed. scispace.com This approach allows for the separation of different phosphate species in their native form, followed by a reaction to facilitate detection. The choice of derivatizing agent and reaction conditions is critical to ensure a stable and reproducible signal.

Key HPLC Parameters for Analysis Involving this compound:

| Parameter | Example Condition | Reference |

| Mobile Phase | 1.8% tetrahydrofuran (B95107) and 0.3% this compound in HPLC water | capes.gov.br |

| Detection | UV at 200 nm | nih.gov |

| Derivatization | Post-column reaction with 1,2-phenelenediamine (OPDA) for fluorescent detection | scispace.com |

Ion Chromatography (IC) is a subset of HPLC that is specifically designed for the separation and determination of ionic solutes, making it highly suitable for the analysis of inorganic anions like metaphosphates. unil.chresearchgate.net IC typically utilizes ion-exchange as the primary separation mechanism and conductivity as the primary detection method. unil.chresearchgate.net This technique allows for the simultaneous analysis of multiple anions in a single run, which is advantageous when analyzing complex environmental or industrial samples. unil.chresearchgate.net

The speciation of different phosphate anions, including ortho-, pyro-, and metaphosphates, can be achieved using IC. The separation is based on the differences in their charge and size. The use of high-capacity columns and gradient elution with an eluent such as sodium hydroxide (B78521) can effectively resolve these various phosphate species. thermofisher.com For trace analysis of anions in a high-concentration phosphate matrix, a two-step method involving ion-exclusion pre-separation followed by IC can be employed to overcome matrix interference. thermofisher.com

Typical IC Conditions for Anion Analysis:

| Parameter | Condition | Reference |

| Separation Mode | Ion-Exchange | unil.chresearchgate.net |

| Detection | Suppressed Conductivity | unil.chresearchgate.net |

| Eluent | 20 mM Sodium Hydroxide (isocratic) | thermofisher.com |

| Application | Determination of trace anions in concentrated phosphoric acid | thermofisher.com |

High-Performance Liquid Chromatography (HPLC) with Derivatization Strategies for this compound

Spectroscopic Methods for In Situ Monitoring and Advanced Structural Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and environment of this compound, enabling both qualitative identification and quantitative analysis.

In the context of metaphosphoric acids, ³¹P NMR can distinguish between different condensed phosphate structures, such as linear polyphosphates and cyclic metaphosphates. For instance, the ³¹P NMR spectrum of phosphosilicate gels has been used to identify the formation of pyrophosphoric acid and this compound during heat treatment. researchgate.net The chemical shifts are typically referenced to an external standard of 85% phosphoric acid. wikipedia.orglibretexts.org

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide a molecular fingerprint of a compound. These methods probe the vibrational modes of molecules, which are determined by the masses of the atoms and the strength of the bonds connecting them. nih.gov

The vibrational spectra of phosphates are characterized by stretching and bending modes of the PO₄ tetrahedron. For this compound, which exists as (HPO₃)n, the spectra will show characteristic bands corresponding to P-O-P bridges, P=O double bonds, and P-OH groups. The analysis of these spectra can help in identifying the presence of metaphosphate species and providing information about their structure. nih.gov For example, the vibrational spectra of compounds synthesized using this compound have been analyzed to understand the resulting phosphate structures. nih.gov Similarly, studies on aqueous phosphoric acid solutions have assigned the vibrational modes of the PO₄ skeleton. rsc.orgresearchgate.net

Key Vibrational Modes for Phosphate Species:

| Vibrational Mode | Description | Reference |

| ν(P=O) | P=O stretching | rsc.orgresearchgate.net |

| νs(P(OH)₃) | Symmetric P-(OH)₃ stretching | rsc.orgresearchgate.net |

| δ(PO-H) | P-O-H deformation | researchgate.net |

| νs(PO₂) | Symmetric PO₂ stretching | researchgate.net |

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. bccampus.ca When coupled with separation techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it becomes a powerful tool for the analysis of complex mixtures. bccampus.caox.ac.uk

For the analysis of this compound oligomers and isomers, hyphenated MS techniques are particularly valuable. nih.govrsc.org These methods can separate different oligomeric forms based on their size or polarity, and the subsequent mass analysis can determine their molecular weights. nih.govrsc.org Ion mobility separation coupled with mass spectrometry (IMS-MS) has shown promise in separating and identifying oligomers, including structural isomers, without the need for extensive fragmentation. nih.gov This is crucial for distinguishing between different cyclic and linear metaphosphate structures that may have the same elemental composition. The development of advanced chromatography systems hyphenated with mass spectrometry allows for rapid separation and identification of oligomers with varying lengths and sequences. rsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Identification of this compound

Electrochemical Sensors and Biosensors for this compound Detection

The detection and quantification of this compound and related polyphosphates are crucial in various fields. Electrochemical sensors and biosensors offer promising platforms for this purpose, providing advantages such as high sensitivity, rapid response, and potential for miniaturization.

Design and Fabrication of Electrochemical Sensing Platforms for this compound

The development of electrochemical sensors for phosphate species, including metaphosphates, relies on innovative materials and fabrication techniques to achieve high sensitivity and selectivity. The design of these sensing platforms often involves modifying electrode surfaces to enhance their interaction with the target analyte.

A common approach involves the use of screen-printed electrodes (SPEs), which are cost-effective, disposable, and suitable for portable, on-site analysis. researchgate.netwisconsin.edu The fabrication of these sensors can be achieved through rapid prototyping methods, such as using a bench-top plotter cutter to pattern thin metal films for contact electrodes. mcmaster.ca The performance of these electrodes can be significantly improved by modification with nanomaterials. For instance, modifying SPEs with ammonium (B1175870) molybdate (B1676688) tetrahydrate (AMT) and silver nanowires (AgNWs) has been shown to create a highly sensitive sensor for phosphate detection. researchgate.net The high conductivity of AgNWs significantly enhances the sensitivity of the sensor. researchgate.net

Metal-Organic Frameworks (MOFs) are another class of materials attracting immense interest for constructing electrochemical sensors. mdpi.com Their porous structure, large surface area, and tunable chemical properties make them excellent candidates for electrode modifiers. mdpi.com For example, cobalt-doped nickel-based conductive MOFs have demonstrated high catalytic activity toward the oxidation of certain molecules, a principle that can be adapted for phosphate sensing. mdpi.com The integration of MOFs with conductive materials like graphene is an effective strategy to increase their conductivity for sensing applications. mdpi.com

The detection mechanism often relies on the formation of a complex, such as a phosphomolybdate complex, which can be electrochemically detected. researchgate.netacs.org In one system, an all-in-one actuator-sensor was developed where electrodes were used to first release the necessary reagents (H+ and molybdate) into the sample, followed by voltammetric detection of the formed phosphomolybdate complex. acs.org This approach minimizes manual sample preparation and reagent addition. acs.org

Enzyme-Based Biosensors for Selective this compound Quantification in Complex Matrices

Enzyme-based biosensors leverage the high specificity of enzymatic reactions to detect and quantify target analytes, offering a significant advantage in complex matrices where interfering substances are common. nih.govjmb.or.kr The fundamental principle of these biosensors involves immobilizing an enzyme onto a transducer, which converts the biological reaction into a measurable signal, typically electrical. mdpi.commdpi.com

For the detection of phosphate compounds, several enzymes can be utilized. Pyruvate oxidase, for example, can be used to detect phosphate through the generation of hydrogen peroxide, which is then measured by a chemiresistive sensor. mcmaster.ca Another approach involves the use of alkaline phosphatase (ALP), whose activity can be inhibited by certain compounds, providing a basis for detection. mdpi.com The development of biosensors for this compound specifically requires an enzyme that can selectively hydrolyze it or participate in a reaction involving it. While enzymes like organophosphate hydrolase are used for certain organophosphorus pesticides mdpi.com, identifying or engineering an enzyme with high specificity for the P-O-P bonds in cyclic or linear metaphosphates is a key research challenge.

The construction of these biosensors involves several critical steps. nih.gov A primary step is the immobilization of the enzyme onto the electrode surface. Methods for this include physical adsorption, microencapsulation in a sol-gel matrix, or covalent bonding using crosslinking agents like poly(ethylene glycol) diglycidyl ether (PEGDGE). mdpi.comnih.govsrce.hr For example, ascorbate (B8700270) oxidase has been immobilized on screen-printed carbon electrodes to create biosensors for ascorbic acid, a technique that demonstrates the general principles applicable to other enzyme systems. nih.govsrce.hr

The performance of an enzyme-based biosensor in complex matrices, such as biological fluids or environmental samples, depends on minimizing the effect of uncontaminated components on the enzyme's activity. nih.gov The use of this compound itself as a stabilizing agent for analytes like ascorbic acid in some biosensor applications highlights the challenges of matrix effects. nih.govsrce.hr The successful design of a selective biosensor must account for and mitigate these interactions to ensure accurate quantification of the target analyte. nih.gov The fusion of microfluidics with biosensors can create compact and efficient platforms capable of detecting low analyte concentrations in intricate biological samples. mdpi.com

Computational and Chemometric Approaches in this compound Analysis

Computational and chemometric methods are powerful tools in the analysis of this compound, aiding in the interpretation of complex analytical data and providing deeper insights into its chemical behavior. These approaches range from theoretical modeling of molecular properties to statistical analysis of multivariate data from analytical instruments.

Chemometrics, particularly methods like Partial Least Squares (PLS) and Principal Component Analysis (PCA), is widely used to build quantitative models from spectroscopic data. rsc.org For instance, a rapid determination model for intracellular polyphosphate content was established using mid-infrared spectroscopy combined with a PLS model. rsc.org PCA was employed as a spectral pre-processing method to handle the complexity of the data. rsc.org Such models can establish a strong correlation between actual and predicted values, enabling accurate quantification. rsc.org PLS methodology has also been successfully applied to investigate structure-property relationships in series of polyphosphates and polyphosphonates. researchgate.net The combination of enzyme arrays with chemometric data analysis is also a strategy to enhance the selectivity of biosensor systems. mdpi.com

Ab initio computational studies provide fundamental understanding of the properties and reactions of this compound. Theoretical studies using methods like Møller–Plesset perturbation theory (MP2) and Density Functional Theory (DFT) have been conducted to investigate the hydration process of this compound to phosphoric acid. researchgate.netulpgc.es These studies analyze the reaction profile, the effect of water molecules, and electrostatic properties, offering insights that are difficult to obtain experimentally. researchgate.netulpgc.es

In the field of mass spectrometry, computational methods are essential for small molecule identification. db-thueringen.de While mass spectrometry reveals mass-to-charge ratios of a molecule and its fragments, identifying the exact structure from this information is a major challenge. db-thueringen.de Computational tools can predict molecular fingerprints from tandem mass spectra, which can then be searched against structural databases to identify the molecule. db-thueringen.de This approach is highly relevant for distinguishing between different polyphosphate species and isomers in a sample. colby.edu

Theoretical and Computational Studies of Metaphosphoric Acid

Quantum Chemical Calculations of Electronic Structure and Bonding in Metaphosphoric Acid

Quantum chemical calculations are a cornerstone for understanding the fundamental properties of molecules at the electronic level. For this compound, these methods have been instrumental in characterizing its structure, bonding, and reactivity.

Ab Initio and Density Functional Theory (DFT) Approaches for this compound

A variety of ab initio and Density Functional Theory (DFT) methods have been applied to study this compound. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a high level of theory and are often used for accurate energy and structural calculations. ulpgc.esresearchgate.net For instance, the hydration of this compound to phosphoric acid has been investigated using MP2 with Pople's 6-31+G(d,p) basis set, which includes polarization functions for a more accurate description of bonding. ulpgc.esresearchgate.net

DFT methods, like B3LYP, offer a balance between computational cost and accuracy, making them suitable for exploring reaction mechanisms and larger systems. aiche.orgescholarship.org The CBS-QB3 composite method, which combines results from several high-level calculations, has been used to refine structures and calculate thermochemical properties of species involved in reactions with this compound. aiche.org These computational approaches are essential for understanding phenomena such as the catalytic role of this compound in the dehydration of acetic acid to ketene (B1206846). aiche.org Theoretical studies have also employed these methods to investigate the hydrolysis of related phosphorus compounds, providing a comparative context for the reactivity of this compound. nih.gov

Molecular Orbitals and Charge Distribution Analysis of this compound Species

The analysis of molecular orbitals and charge distribution provides a detailed picture of the electronic landscape of this compound. The bonding in phosphorus compounds like this compound involves a combination of sigma (σ) and pi (π) interactions. large.net In the phosphoric acid molecule, the phosphorus atom is described as being sp³ hybridized, forming σ bonds with oxygen atoms. large.net Additionally, d-p π bonding occurs between the phosphorus and oxygen atoms, although the effectiveness of this overlap is influenced by the energy difference between the phosphorus 3d and oxygen 2p orbitals. large.net

The molecular electrostatic potential (MEP) on the electron density isosurface of the HPO₃ monomer reveals distinct positive and negative regions. ulpgc.es Calculations at the MP2/6-31+G(d,p) level show two π-holes above and below the molecular plane associated with the phosphorus atom and a σ-hole associated with the acidic hydrogen atom. ulpgc.es These positive regions indicate sites susceptible to nucleophilic attack. The charge distribution analysis is crucial for understanding intermolecular interactions, such as the pnictogen bonds formed between the phosphorus atom of this compound and electron donors. ulpgc.esmdpi.com

Molecular Dynamics Simulations of this compound in Solution and Condensed Phases

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of molecules in solution and condensed phases, providing insights that are complementary to static quantum chemical calculations.

Solvent Effects and Solvation Shell Dynamics Around this compound Molecules

The behavior of this compound is significantly influenced by its environment, particularly in aqueous solutions. To account for the effect of bulk water, solvation models like the Polarizable Continuum Model (PCM) are often used in conjunction with quantum chemical calculations. ulpgc.esresearchgate.netresearchgate.net These models treat the solvent as a continuous dielectric medium, which can have a substantial impact on the structure and reactivity of the solute. ulpgc.esresearchgate.net

MD simulations can provide a more explicit picture of solvation by modeling the individual solvent molecules. rsc.orgnih.govnih.gov These simulations can reveal the structure of the solvation shells around a this compound molecule and the dynamics of solvent exchange. nih.gov For instance, in the hydration of this compound, the number of explicit water molecules considered in the calculations has a significant impact on the reactant structure and the reaction barrier. ulpgc.esresearchgate.net The inclusion of multiple water molecules leads to cooperative effects that stabilize the system. ulpgc.esresearchgate.net

Intermolecular Interactions and Hydrogen Bonding Networks Involving this compound

This compound participates in a variety of intermolecular interactions, with hydrogen bonding being particularly important in aqueous environments. large.netsavemyexams.com Theoretical studies have highlighted the crucial role of hydrogen bonds in the hydration of this compound. ulpgc.esresearchgate.net Water molecules can act as bridges, facilitating proton transfer and lowering the activation energy of the reaction. ulpgc.es

Beyond conventional hydrogen bonds, pnictogen interactions, which are non-covalent interactions involving the pnictogen atom (in this case, phosphorus), play a significant role. ulpgc.esmdpi.com The positive π-holes on the phosphorus atom of this compound can interact with the lone pairs of oxygen atoms in water molecules, forming pnictogen bonds. ulpgc.es The strength of these interactions is enhanced by cooperative effects when multiple water molecules are present, leading to a shortening of the intermolecular distances. ulpgc.esresearchgate.net Natural bond orbital (NBO) analysis has been used to understand the orbital interactions that mediate hydrogen bond strengths in phosphate-water clusters. nih.gov

Prediction of Reactivity and Reaction Pathways for this compound Using Computational Models

Computational models are invaluable for predicting the reactivity of this compound and elucidating complex reaction mechanisms. By calculating the energies of reactants, transition states, and products, researchers can map out the potential energy surface of a reaction and identify the most likely pathways.

Theoretical studies have analyzed the reaction mechanism of the hydration of this compound to form phosphoric acid. ulpgc.esresearchgate.net These studies show that the reaction barrier drops significantly when more than one water molecule is involved, indicating the catalytic role of water. ulpgc.esresearchgate.net The reaction force and reaction electronic flux have been analyzed to understand the electronic changes that occur during the reaction. ulpgc.esresearchgate.net

Computational methods have also been used to investigate the role of this compound as a reactive intermediate in other chemical transformations. aiche.org For example, in the dehydration of acetic acid to ketene catalyzed by triethylphosphate, computational modeling demonstrated that the reaction proceeds through the formation of this compound. aiche.org By comparing the calculated reaction kinetics of different potential pathways with experimental data, the most plausible mechanism was identified. aiche.org The development of machine learning models for reaction prediction also holds promise for understanding the reactivity of compounds like this compound in complex chemical systems. nih.govarxiv.org

Transition State Search and Reaction Energy Profiles for this compound Transformations

The transformation of this compound, particularly its hydration to orthophosphoric acid (H₃PO₄), has been a subject of detailed theoretical investigation. Computational methods such as Møller–Plesset perturbation theory (MP2) and Density Functional Theory (DFT) are employed to map the potential energy surface of the reaction. researchgate.netcrystalsolutions.eu These calculations help in locating stationary points, including reactants, products, and, crucially, transition states (TS), which are the highest energy structures along the minimum energy reaction pathway. crystalsolutions.eu

A key transformation studied is the hydration process: HPO₃ + nH₂O → H₃PO₄ + (n-1)H₂O. Theoretical studies have explored this reaction with one, two, and three explicit water molecules to understand their role in the mechanism. researchgate.netulpgc.es The search for the transition state involves identifying a first-order saddle point on the potential energy surface, which has one imaginary frequency corresponding to the motion along the reaction coordinate. crystalsolutions.eu

The reaction energy profile reveals the energy changes as the reactants are converted into products. chemguide.co.uk For the hydration of this compound, the profile shows that the presence of additional water molecules significantly alters the reaction barrier. researchgate.netulpgc.es A theoretical study using MP2 level theory analyzed the reaction profiles for the hydration of HPO₃ considering up to three explicit water molecules. researchgate.net The inclusion of more than one water molecule was found to induce significant cooperative effects, lowering the reaction barrier by approximately 50 kJ mol⁻¹. researchgate.net This catalytic effect of water molecules has been observed in other chemical processes as well. ulpgc.es

The activation energies (Ea) and reaction energies (ΔE) are critical parameters derived from these profiles. The calculations show that the mechanism involving two water molecules has a dramatically low activation barrier, indicating that once HPO₃ is solvated, it is very close to the hydrated system. ulpgc.es The calculated reaction energies for the dehydration of phosphoric acid are in reasonable agreement with experimental values. ulpgc.es

Calculated Energies for the Hydration of this compound

| Hydration Mechanism | Computational Level | Solvent Model | Activation Energy (kJ mol⁻¹) | Gibbs Free Reaction Energy (kJ mol⁻¹) |

|---|---|---|---|---|

| (a) HPO₃ + H₂O → H₃PO₄ | MP2/aug-cc-pVTZ | PCM (water) | 70.7 | -125.9 |

| (b) HPO₃ + 2H₂O → H₃PO₄ + H₂O | MP2/aug-cc-pVTZ | PCM (water) | 0.1 | -133.1 |

| (c) HPO₃ + 3H₂O → H₃PO₄ + 2H₂O | MP2/aug-cc-pVTZ | PCM (water) | 4.5 | -152.7 |

Data sourced from a theoretical study on the hydration process of this compound. ulpgc.es The Gibbs free reaction energy corresponds to the transformation of isolated HPO₃ + nH₂O into phosphoric acid. ulpgc.es

The analysis of the reaction electronic flux indicates that for the studied mechanisms, the primary reactive changes happen in the transition state zone. researchgate.net

Computational Design of Novel Catalytic Systems Involving this compound

Computational methods are pivotal in the design and understanding of catalytic cycles where highly reactive species like this compound act as intermediates. d-nb.inforsc.org A notable example is the dehydration of acetic acid to produce ketene, a significant chemical precursor. aiche.org

A computational study proposed a catalytic cycle for this reaction using an organophosphate catalyst, such as triethylphosphate. aiche.org The study utilized DFT methods at the B3LYP/6-31G(d,p) level of theory to explore potential reaction pathways and to optimize the geometries of stable intermediates and transition-state structures. aiche.org

The proposed mechanism involves the following key steps:

Catalyst Decomposition : The initial catalyst, triethylphosphate, undergoes successive eliminations of ethylene (B1197577) to form phosphoric acid. aiche.org

Intermediate Formation : The formed phosphoric acid dehydrates, creating the highly reactive intermediate, this compound (HPO₃). aiche.org

Reaction with Substrate : this compound associates with acetic acid to form an acetylphosphate (B1214568) intermediate. aiche.org

Product Formation and Catalyst Regeneration : The acetylphosphate intermediate dissociates to yield the final product, ketene, and regenerates the phosphoric acid molecule, which can then re-enter the catalytic cycle. aiche.org

By evaluating the reaction kinetics of eight potential pathways, the computational analysis concluded that the pathway involving this compound as a reactive intermediate was the only one with rates fast enough to explain the experimental yields. aiche.org This demonstrates the power of computational chemistry in elucidating complex reaction mechanisms and identifying key transient species that define the catalytic process. aiche.org The predicted yields from this computationally-derived mechanism agreed with experimental results within an order of magnitude without any parameter fitting. aiche.org

Conformational Analysis and Isomerization Pathways of this compound

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule, known as conformers, that arise from rotation around single bonds. orgosolver.comlibretexts.org For a small molecule like this compound, theoretical calculations are the primary means of investigating its structure and potential isomers.

Computational studies on the hydration of this compound have inherently provided insights into its structure when interacting with water molecules. researchgate.netulpgc.es The geometry of the reactant complex, HPO₃·(H₂O)n, shows a significant dependence on the number of explicit water molecules considered in the calculation. ulpgc.es For instance, in the presence of two or three water molecules, the P···O distance between the phosphorus atom of HPO₃ and the oxygen of a water molecule shortens considerably, to values of 1.778 Å and 1.746 Å, respectively, indicating a strong interaction that precedes the hydration reaction. ulpgc.es These solvated structures can be considered specific conformations of the reactant complex.

While detailed studies on the isomerization pathways of isolated this compound (HPO₃) are not extensively documented in the provided literature, the general approach involves mapping the potential energy surface to find different minima (isomers) and the transition states that connect them. aanda.org Computational studies have focused more on the isomerization of related phosphorus compounds like metaphosphorous acid (HOPO), which has been shown to exist in syn- and anti-conformations. researchgate.net However, the primary focus of computational work on HPO₃ itself has been on its role as a reactive intermediate in transformations like hydration and catalysis rather than on its isolated conformational landscape. ulpgc.esaiche.org

Environmental Chemistry and Biogeochemical Cycling of Metaphosphoric Acid

Occurrence and Transformation of Metaphosphoric Acid in Aquatic Systems

In aquatic environments, metaphosphoric acids are part of a group of compounds known as condensed phosphates, which also includes polyphosphates and pyrophosphates. diva-portal.org These can originate from both anthropogenic sources and natural biological processes. dss.go.th Their fate in water is largely determined by degradation pathways and interactions with suspended particles and sediments.

The primary transformation pathway for this compound and other condensed phosphates in aqueous solution is hydrolysis. ameriwestwater.com This reaction involves the breaking of P-O-P bonds, leading to the progressive shortening of polyphosphate chains and ultimately yielding orthophosphate (PO₄³⁻), the simplest and most bioavailable form of phosphorus. ameriwestwater.comepa.gov

The rate of hydrolysis is influenced by several key factors:

Temperature : Higher temperatures accelerate the rate of hydrolysis. ameriwestwater.com

pH : The reaction is catalyzed by both acids and bases, with the rate increasing significantly at pH values below 7 or above 11. ameriwestwater.com

Metal Ions : The presence of multivalent metal ions can catalyze the reversion of polyphosphates to orthophosphate. ameriwestwater.com

Enzymes : In biologically active waters, enzymes such as phosphatases can significantly accelerate hydrolysis. researchgate.netacs.org

The hydrolytic degradation of long-chain polyphosphates can occur via two main mechanisms: the splitting of a terminal orthophosphate group from the end of the chain, or the scission of the chain at an interior phosphorus group. researchgate.net The process can also lead to the formation of cyclic intermediates, such as trimetaphosphate. researchgate.net

While hydrolysis is the dominant abiotic degradation process, photochemical reactions can also contribute to the transformation of condensed phosphates. Direct photolysis has been utilized in analytical chemistry to convert condensed phosphates to orthophosphate. dss.go.th In natural waters, an indirect photochemical pathway may occur, where colored dissolved organic matter (CDOM) absorbs light and transfers energy to the phosphate (B84403) compounds, promoting their degradation. researchgate.net This process is enhanced by the presence of cations, which can mediate the electrostatic repulsion between the negatively charged organic matter and polyphosphate anions. researchgate.net The photolysis of water vapor in the atmosphere can produce reactive species that are involved in phosphorus transformations, suggesting a potential, though less direct, role for photochemistry in the broader phosphorus cycle. nasa.gov

| Factor | Effect on Hydrolysis Rate | Mechanism/Note |

|---|---|---|

| Temperature | Increases | Standard kinetic effect; higher temperature provides more energy for reaction. ameriwestwater.com |

| pH | Increases at low (<7) and high (>11) pH | Catalyzed by both H⁺ and OH⁻ ions. ameriwestwater.com |

| Metal Ions (e.g., Ca²⁺, Al³⁺, Fe²⁺) | Increases | Catalytic effect on the reversion to orthophosphate. ameriwestwater.com |

| Enzymes (e.g., phosphatases) | Increases | Biological catalysis significantly accelerates degradation. researchgate.netacs.org |

| Colored Dissolved Organic Matter (CDOM) | May Increase (via photosensitization) | Indirect photochemical degradation through energy transfer. researchgate.net |

Metaphosphates, as polyanions, readily interact with surfaces in the aquatic environment. Adsorption onto suspended sediments, clay minerals, and metal oxides is a key process controlling their transport and bioavailability.

The primary sorbents for phosphates in aquatic and soil systems include:

Iron (Fe) and Aluminum (Al) Oxides : These minerals, such as goethite and gibbsite, have a high affinity for phosphate and polyphosphates, especially in acidic to neutral conditions. aimspress.commdpi.comscielo.brscielo.br The adsorption occurs through the formation of inner-sphere surface complexes where the phosphate ligand binds directly to the metal ions on the mineral surface. aimspress.commdpi.com

Clay Minerals : Clays like kaolinite (B1170537) and montmorillonite (B579905) possess positively charged edge sites that can bind polyphosphate anions. osf.ionih.gov Studies using sodium metaphosphate have shown that it effectively competes for these anion exchange sites. capes.gov.brnih.gov

Calcite (CaCO₃) : In neutral to alkaline systems, particularly calcareous ones, calcite is a dominant mineral for phosphate sorption. mdpi.com Coatings of iron oxides on calcite particles can further enhance their capacity to adsorb phosphate. researchgate.net

The extent of adsorption is dependent on factors such as pH, the concentration of the phosphate species, and the specific mineralogy of the sorbent. aimspress.commdpi.com For instance, goethite has demonstrated a higher adsorption capacity for ammonium (B1175870) polyphosphate compared to monoammonium phosphate. mdpi.com Desorption processes can release previously bound phosphates back into the water column, acting as a potential long-term source of this nutrient. aimspress.com

Photochemical Degradation and Hydrolytic Pathways of this compound in Natural Waters

Role of this compound in Soil Phosphorus Dynamics

In terrestrial ecosystems, the behavior of this compound and other polyphosphates applied, for example, as part of liquid fertilizers, is governed by interactions with the complex matrix of soil minerals and organic matter, as well as by microbial activity.

The fate of this compound in soil is largely controlled by sorption reactions, which are similar to those in aquatic systems. Adsorption to soil colloids is a primary mechanism of retention. osf.io In acidic soils, iron and aluminum oxides are the main minerals responsible for P adsorption, while in calcareous soils, calcium carbonate plays a more significant role. mdpi.comscielo.br

Soil organic matter (SOM), particularly humic and fulvic acids, plays a dual role in phosphorus dynamics.

Competition and Complexation : Humic substances can compete with phosphate ions for adsorption sites on mineral surfaces. redalyc.org Furthermore, they can form complexes with metal cations like Al(III) and Fe(III), which prevents these metals from precipitating with phosphate, thereby increasing phosphorus mobility and solubility. researchgate.netnih.gov

Direct Association : Polyphosphates have been found to be associated with the humic fraction of soil organic matter, as detected by techniques like 31P NMR spectroscopy. researchgate.net

Conversely, the addition of phosphates to some soils, such as peat-mucks, can lead to an increased release of dissolved organic matter. international-agrophysics.org

| Soil Component | Interaction Type | Effect on Metaphosphate Fate |

|---|---|---|

| Iron/Aluminum Oxides (e.g., Goethite) | Adsorption (Inner-sphere complexation) | Strong retention, reduced mobility, especially in acidic soils. aimspress.commdpi.comscielo.br |

| Clay Minerals (e.g., Kaolinite) | Adsorption (Anion exchange at edges) | Retention on positively charged sites. osf.ionih.gov |

| Calcite (CaCO₃) | Adsorption/Precipitation | Significant retention in alkaline/calcareous soils. mdpi.com |

| Humic Substances (SOM) | Competition & Metal Complexation | Can increase P mobility by blocking sorption sites and binding cations. redalyc.orgresearchgate.netnih.gov |

Soil microorganisms are central to the cycling of phosphorus, including the transformation of this compound. nih.gov The primary mechanism is enzymatic hydrolysis, which converts condensed phosphates into bioavailable orthophosphate. mdpi.commdpi.com

Key enzymes in this process are phosphatases, which are secreted by a wide range of bacteria and fungi in response to phosphorus limitation. researchgate.net Both acid and alkaline phosphatases are capable of degrading polyphosphates, with some studies indicating that acid phosphatases are particularly effective. acs.orgudel.edu Exopolyphosphatase (PPX) is a key enzyme specifically involved in the degradation of polyphosphate chains in bacteria. researchgate.net